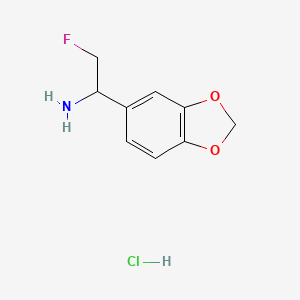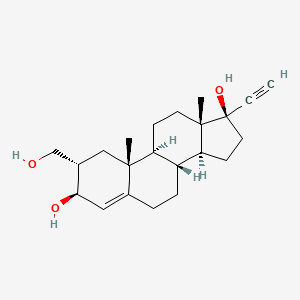
3-Hydroxy 2alpha-Hydroxymethyl Ethisterone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy 2alpha-Hydroxymethyl Ethisterone is a synthetic steroid compound with the molecular formula C22H32O3 and a molecular weight of 344.488 g/mol . It is a derivative of ethisterone, a progestogen hormone, and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy 2alpha-Hydroxymethyl Ethisterone typically involves the hydroxylation of ethisterone. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired hydroxylation at the 3 and 2alpha positions. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production methods for this compound involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and efficient, often involving continuous flow processes and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy 2alpha-Hydroxymethyl Ethisterone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different hydroxylated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like tosyl chloride. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound, which can be used for further research and development .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy 2alpha-Hydroxymethyl Ethisterone is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: In studies related to steroid metabolism and hormone regulation.
Medicine: As a potential therapeutic agent in hormone replacement therapy and contraceptive research.
Wirkmechanismus
The mechanism of action of 3-Hydroxy 2alpha-Hydroxymethyl Ethisterone involves its interaction with specific molecular targets, such as steroid hormone receptors. It exerts its effects by binding to these receptors and modulating their activity, leading to changes in gene expression and cellular function. The pathways involved include the regulation of reproductive and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Hydroxy 2alpha-Hydroxymethyl Ethisterone include:
Ethisterone: The parent compound, used as a progestogen hormone.
Danazol: A derivative with similar steroidal structure and used in the treatment of endometriosis.
Norethisterone: Another progestogen with similar applications in hormone therapy.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and development, particularly in the study of steroid hormone mechanisms and the development of new therapeutic agents .
Eigenschaften
Molekularformel |
C22H32O3 |
|---|---|
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
(2S,3R,8R,9S,10R,13S,14S,17R)-17-ethynyl-2-(hydroxymethyl)-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C22H32O3/c1-4-22(25)10-8-18-16-6-5-15-11-19(24)14(13-23)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,14,16-19,23-25H,5-10,12-13H2,2-3H3/t14-,16+,17-,18-,19+,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
HKRVZAYGLAPNSH-IQUWVXILSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C[C@H]([C@@H](C[C@]34C)CO)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(C(CC34C)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


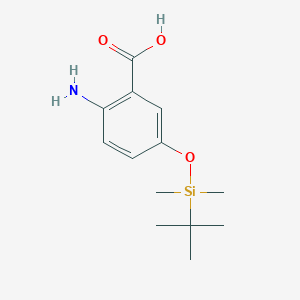

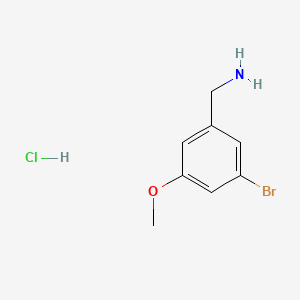
![methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B13452351.png)
![[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one](/img/structure/B13452354.png)

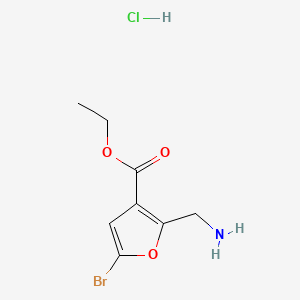
![3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B13452366.png)
![Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate](/img/structure/B13452374.png)

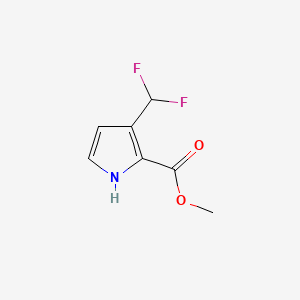
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13452392.png)
![1-{4-[(2,4-Dichlorophenyl)methyl]phenyl}methanamine hydrochloride](/img/structure/B13452395.png)
